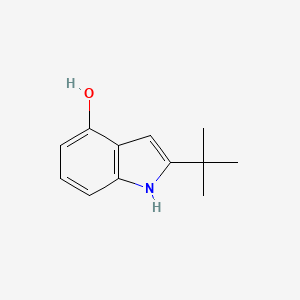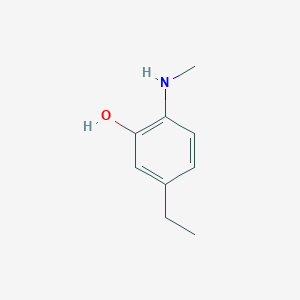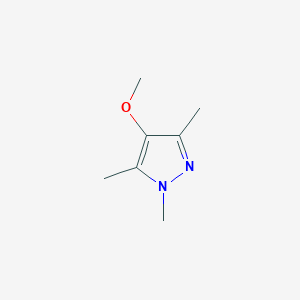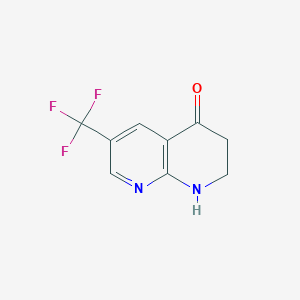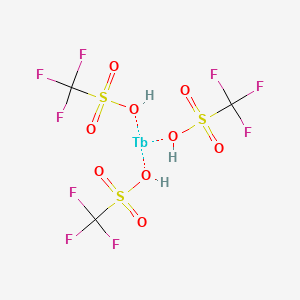
Tris(((trifluoromethyl)sulfonyl)oxy)terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(((trifluoromethyl)sulfonyl)oxy)terbium is a chemical compound that belongs to the class of trifluoromethanesulfonates. This compound is known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of three trifluoromethylsulfonyl groups attached to a terbium atom, making it a highly reactive and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(((trifluoromethyl)sulfonyl)oxy)terbium typically involves the reaction of terbium salts with trifluoromethanesulfonic acid or its derivatives. One common method is the reaction of terbium chloride with trifluoromethanesulfonic acid in the presence of a suitable solvent, such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(((trifluoromethyl)sulfonyl)oxy)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state terbium compounds.
Reduction: It can be reduced to lower oxidation state terbium compounds.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield terbium oxides, while substitution reactions can produce a wide range of terbium-containing compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tris(((trifluoromethyl)sulfonyl)oxy)terbium has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Tris(((trifluoromethyl)sulfonyl)oxy)terbium involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions. The compound can also interact with biological molecules, such as proteins and enzymes, by binding to specific sites and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(((trifluoromethyl)sulfonyl)oxy)lanthanum: Similar in structure but with lanthanum instead of terbium.
Tris(((trifluoromethyl)sulfonyl)oxy)yttrium: Another similar compound with yttrium as the central atom.
Uniqueness
Tris(((trifluoromethyl)sulfonyl)oxy)terbium is unique due to its specific reactivity and catalytic properties, which are influenced by the presence of terbium. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C3H3F9O9S3Tb |
|---|---|
Molekulargewicht |
609.2 g/mol |
IUPAC-Name |
terbium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI-Schlüssel |
ZLUSREFIIPNLPR-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

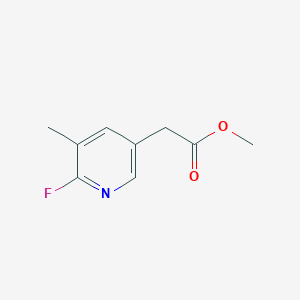
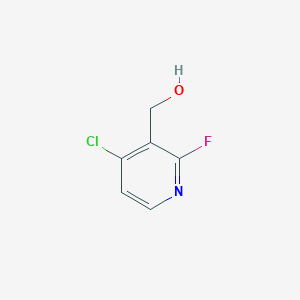
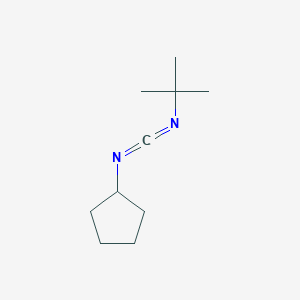
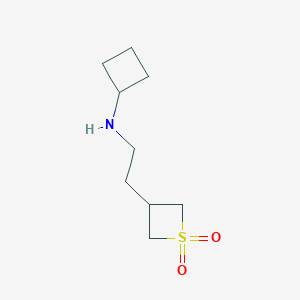
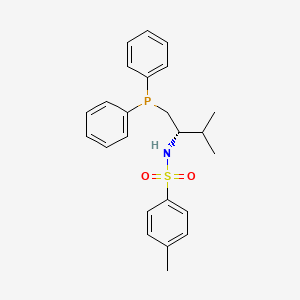
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
